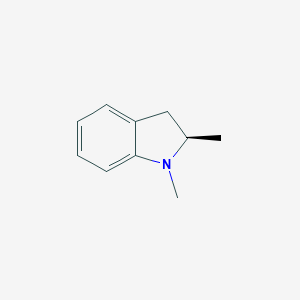![molecular formula C8H5NO2 B063668 Furo[3,2-c]pyridine-4-carbaldehyde CAS No. 193750-94-6](/img/structure/B63668.png)
Furo[3,2-c]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that has received significant attention in scientific research due to its unique properties. This compound has a fused pyridine and furan ring system, which makes it a valuable building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of furo[3,2-c]pyridine-4-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions.
Effets Biochimiques Et Physiologiques
Furo[3,2-c]pyridine-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor and antiviral activities. It has also been shown to have antibacterial and antifungal activities. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using furo[3,2-c]pyridine-4-carbaldehyde in lab experiments include its ease of synthesis, its unique properties, and its versatility as a building block for the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Orientations Futures
There are many future directions for the use of furo[3,2-c]pyridine-4-carbaldehyde in scientific research. Some of these directions include the development of new synthetic methods for the preparation of this compound, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules or as a ligand for the development of new coordination complexes. Overall, the unique properties of furo[3,2-c]pyridine-4-carbaldehyde make it a valuable compound for scientific research, and its potential applications are vast and varied.
Méthodes De Synthèse
The synthesis of furo[3,2-c]pyridine-4-carbaldehyde can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 2-aminopyridine in the presence of a catalytic amount of trifluoroacetic acid. This reaction leads to the formation of furo[3,2-c]pyridine-4-carbaldehyde in good yields.
Applications De Recherche Scientifique
Furo[3,2-c]pyridine-4-carbaldehyde has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various organic compounds such as pyridines, pyrimidines, and quinolines. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
193750-94-6 |
|---|---|
Nom du produit |
Furo[3,2-c]pyridine-4-carbaldehyde |
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
furo[3,2-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-5H |
Clé InChI |
XQSYNBSZCZZVFM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C=O |
SMILES canonique |
C1=CN=C(C2=C1OC=C2)C=O |
Synonymes |
Furo[3,2-c]pyridine-4-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
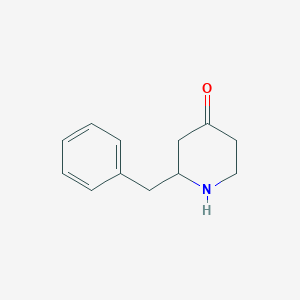
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
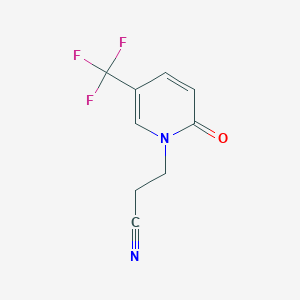
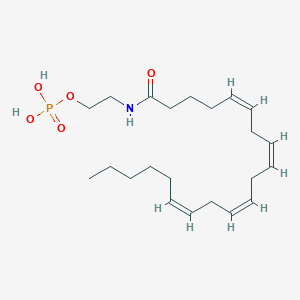
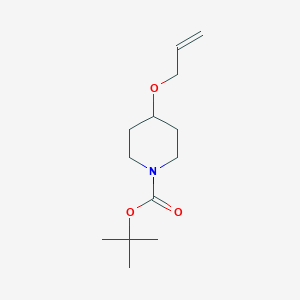
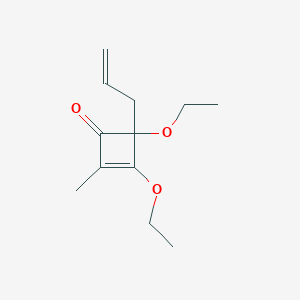
![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
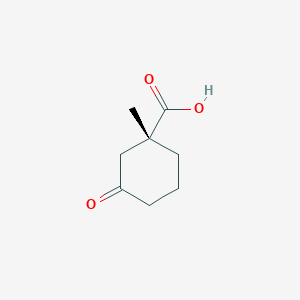
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
